3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and significant pharmacological potential. This compound is characterized by a fused benzene and pyrazine ring structure, making it an essential moiety in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound. One common method includes the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in methanol or ethanol as solvents, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 1,4-Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces cell death in cancer cells, making it a promising anticancer agent . Additionally, it can modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Quinazoline: Similar to quinoxaline but with a different nitrogen placement.
Cinnoline: Another nitrogen-containing heterocyclic compound with a similar structure.
Uniqueness: 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry .
Properties
CAS No. |
90349-36-3 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4,11-12,14H,(H2,10,13) |
InChI Key |
OYFLDBSCGQACBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(N2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.